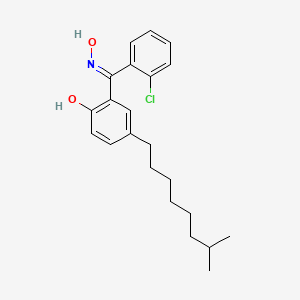

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime

Description

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime is a benzophenone-derived oxime characterized by a chloro-substituted aromatic ring, a hydroxyl group at the ortho position, and a branched isononyl chain at the para position. The oxime functional group (-NOH) confers chelating properties, which may enhance its utility in metal ion sequestration or stabilization processes.

Properties

CAS No. |

93843-28-8 |

|---|---|

Molecular Formula |

C22H28ClNO2 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

2-[(Z)-C-(2-chlorophenyl)-N-hydroxycarbonimidoyl]-4-(7-methyloctyl)phenol |

InChI |

InChI=1S/C22H28ClNO2/c1-16(2)9-5-3-4-6-10-17-13-14-21(25)19(15-17)22(24-26)18-11-7-8-12-20(18)23/h7-8,11-16,25-26H,3-6,9-10H2,1-2H3/b24-22+ |

InChI Key |

BGNZDRWQKYSHJP-ZNTNEXAZSA-N |

Isomeric SMILES |

CC(C)CCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2Cl |

Canonical SMILES |

CC(C)CCCCCCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime typically involves the following steps:

Starting Materials: : The synthesis begins with the appropriate starting materials, such as 2-chlorobenzophenone and isononyl chloride.

Reaction Conditions: : The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

Purification: : The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Ketone Formation

The synthesis of the ketone precursor (e.g., 2-hydroxy-5-isononylbenzophenone ) may follow pathways similar to 2-hydroxy-5-nonylacetophenone .

Reaction Mechanism

-

Friedel-Crafts acetylation :

-

Reactants : 4-isononylphenol, acetyl chloride.

-

Catalyst : AlCl₃, BCl₃, or ZnCl₂.

-

Conditions : Anhydrous solvent (e.g., THF, toluene), dry HCl gas, 30–100°C, 5–24 hours.

-

Product : Ketimine intermediate, which hydrolyzes to form the ketone.

-

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃, BCl₃, ZnCl₂ |

| Reaction Time | 5–24 hours |

| Temperature | 30–100°C |

| Yield | >80% |

| Purity | ≥85% |

Chlorination

The introduction of the 2'-chloro substituent may involve electrophilic aromatic substitution. While not explicitly detailed in the sources, chlorination typically occurs under conditions such as:

-

Chlorinating agent : Cl₂ gas or SOCl₂.

-

Catalyst : FeCl₃ (for directed electrophilic substitution).

-

Conditions : Elevated temperatures (e.g., 50–100°C).

Oximation

The oximation reaction converts the ketone to an oxime. This step is critical for producing the final oxime derivative.

Reaction Conditions (From Analogous Reactions ):

-

Reactants : Ketone (e.g., 2-hydroxy-5-isononylbenzophenone), hydroxylamine hydrochloride, NaOH.

-

Solvent : Ethanol or toluene.

-

Conditions : Reflux for 3–4.5 hours, with activated carbon decolorization.

| Parameter | Value |

|---|---|

| Molar Ratio (Ketone:Hydroxylamine) | 1.0:1.3–2.2 |

| Temperature | 75°C |

| Reaction Time | 3–4.5 hours |

| Yield | 97.9–98.1% |

| Purity | 86–88.6% |

Structural Verification

The final oxime structure is confirmed by:

-

FT-IR analysis : Presence of C=N-O stretching vibrations (~1600–1700 cm⁻¹).

Challenges and Considerations

-

Chlorination specificity : Achieving selective 2'-position chlorination requires careful control of directing groups.

-

By-product formation : Potential side reactions during oximation (e.g., over-oxidation) must be mitigated.

-

Industrial scalability : Catalyst selection (e.g., AlCl₃ vs. BCl₃) impacts reaction efficiency and safety .

Scientific Research Applications

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime has several scientific research applications:

Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.

Biology: : The compound may be employed in biological studies to investigate its effects on cellular processes and pathways.

Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations.

Industry: : In industrial applications, it can be utilized in the production of materials, coatings, and other chemical products.

Mechanism of Action

The mechanism by which 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone Oxime (CAS 59986-55-9)

- Molecular Formula: C22H28ClNO2

- Key Differences: The nonyl chain (linear C9) vs. isononyl (branched C9) alters hydrophobicity and biodegradability. Substituent positions: Chloro and hydroxyl groups at positions 3 and 2, respectively, vs. 2' and 2 in the target compound.

4-Methylpentan-2-one Oxime (CAS 105-44-2)

Phosgene Oxime

2-(Methylamino)-2'-chloro-5-nitrobenzophenone (CAS 89090-66-4)

- Molecular Formula : C14H11ClN2O3

- Key Differences: Replaces the oxime group with a methylamino (-NHCH3) and nitro (-NO2) substituent, enhancing electrophilicity. Potential use as a pharmaceutical intermediate, diverging from the oxime’s chelation roles .

Physicochemical and Toxicological Comparison

Table 1: Comparative Properties of Selected Oximes

Research Findings and Industrial Relevance

- Stability and Reactivity: Aromatic oximes like 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime exhibit higher thermal and UV stability compared to aliphatic analogs (e.g., 4-methylpentan-2-one oxime) due to their conjugated benzene rings .

- Toxicity Trends : Substitution patterns influence hazard profiles. Chlorinated aromatic oximes are less acutely toxic than aliphatic derivatives (e.g., phosgene oxime) but may pose chronic risks due to bioaccumulation .

- Functional Versatility: The target compound’s branched isononyl chain enhances solubility in nonpolar matrices, making it suitable for coatings or antifouling paints, whereas nitro- or amino-substituted benzophenones (e.g., CAS 89090-66-4) are tailored for synthetic chemistry .

Biological Activity

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime is a compound of interest in various fields including medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oximes, characterized by the presence of a hydroxylamine functional group. Its chemical structure is crucial for its biological activity, influencing its interactions with biological targets.

Oximes, including 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime, primarily act as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. The efficacy of oximes in this context is variable and depends on several factors such as the type of organophosphate and the specific oxime used .

Key Mechanisms:

- Reactivation of AChE : Oximes can restore AChE activity, which is crucial for terminating cholinergic neurotransmission. However, their effectiveness varies significantly among different organophosphates .

- Anticancer Activity : Some studies have shown that oxime derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and oxidative stress induction. For instance, certain steroidal oximes have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Biological Activities

The biological activities of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime can be categorized into several domains:

1. Anticancer Properties

Research indicates that certain oxime derivatives exhibit potent anticancer activities. For example:

- Cell Lines Tested : Various human cancer cell lines (e.g., A549, HT29) were utilized to assess cytotoxicity.

- IC50 Values : The compound showed IC50 values ranging from 1.5 µM to 11.9 µM across different cancer cell lines, indicating significant potency against specific types of cancer .

2. Neuroprotective Effects

In the context of organophosphate poisoning:

- Clinical Findings : Oxime therapy has been retrospectively evaluated in cases of carbamate poisoning, demonstrating some recovery benefits when combined with atropine treatment .

- In Vitro Studies : Laboratory studies indicated that while some oximes could reactivate AChE inhibited by certain organophosphates, they had limited effects on carbamylated enzymes .

3. Toxicological Considerations

Despite its potential therapeutic applications, the compound also poses risks:

- Carcinogenicity : Studies have suggested that exposure to certain oximes may lead to carcinogenic effects in animal models, particularly in the liver and mammary glands .

- Systemic Effects : Repeated exposure has been linked to hematological changes and potential damage to various organs such as the spleen and liver .

Case Studies

Several case studies highlight the dual nature of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime:

- Carbamate Poisoning Treatment :

- Anticancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.